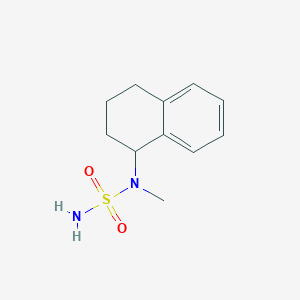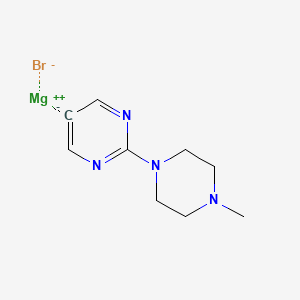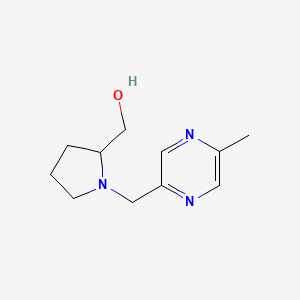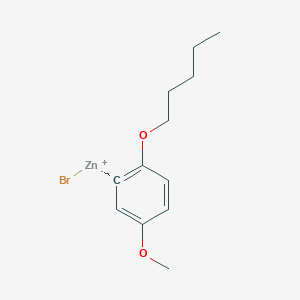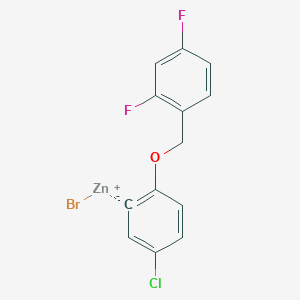
3-Chloro-6-(2',4'-difluorobenZyloxy)phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-6-(2’,4’-difluorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3-Chloro-6-(2’,4’-difluorobenzyloxy)phenylzinc bromide typically involves the reaction of the corresponding aryl halide with a zinc reagent. One common method is the oxidative addition of the aryl halide to a zinc metal in the presence of a catalyst, such as palladium. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product. The use of continuous flow reactors and automation can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-6-(2’,4’-difluorobenzyloxy)phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions. It can also participate in oxidative addition and transmetalation processes.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of a palladium catalyst and a boronic acid or ester as the coupling partner. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and in an inert atmosphere.
Negishi Coupling: This reaction uses a nickel or palladium catalyst and an organohalide as the coupling partner. The reaction conditions are similar to those of the Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Applications De Recherche Scientifique
3-Chloro-6-(2’,4’-difluorobenzyloxy)phenylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism by which 3-Chloro-6-(2’,4’-difluorobenzyloxy)phenylzinc bromide exerts its effects involves the formation of a carbon-zinc bond, which can then participate in various coupling reactions. The compound acts as a nucleophile, attacking electrophilic centers in the presence of a catalyst. The palladium or nickel catalyst facilitates the oxidative addition and transmetalation steps, leading to the formation of the desired product.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylzinc bromide
- 4-Chlorophenylzinc bromide
- 2,4-Difluorophenylzinc bromide
Uniqueness
3-Chloro-6-(2’,4’-difluorobenzyloxy)phenylzinc bromide is unique due to the presence of both chloro and difluorobenzyloxy substituents, which enhance its reactivity and selectivity in cross-coupling reactions. This compound offers a balance of stability and reactivity, making it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C13H8BrClF2OZn |
|---|---|
Poids moléculaire |
398.9 g/mol |
Nom IUPAC |
bromozinc(1+);1-[(4-chlorobenzene-6-id-1-yl)oxymethyl]-2,4-difluorobenzene |
InChI |
InChI=1S/C13H8ClF2O.BrH.Zn/c14-10-2-5-12(6-3-10)17-8-9-1-4-11(15)7-13(9)16;;/h1-5,7H,8H2;1H;/q-1;;+2/p-1 |
Clé InChI |
WENXJCDAODEDMJ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=[C-]C=C1Cl)OCC2=C(C=C(C=C2)F)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


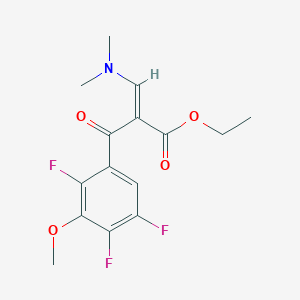
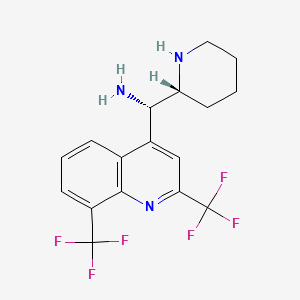
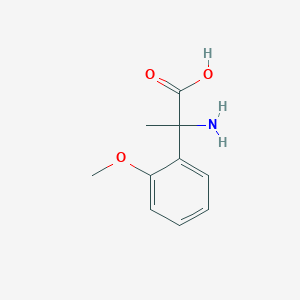
![2-[(sec-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14893304.png)
![1-(3-Azabicyclo[3.1.0]hexan-2-yl)propan-1-one](/img/structure/B14893309.png)
![N-ethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14893317.png)


